Dde-tyr-ol
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Overview
Description
Dde-tyr-ol, also known by its IUPAC name 2-(1-{[(1S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]amino}ethylidene)-5,5-dimethyl-1,3-cyclohexanedione, is a compound with the molecular formula C19H25NO4 and a molecular weight of 331.41 g/mol . It is a derivative of tyrosine and is often used in peptide synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dde-tyr-ol can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of tyrosine using a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. This is followed by the reduction of the carboxyl group to form the corresponding alcohol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a solid support and then cleaved from the resin under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
Dde-tyr-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dde-tyr-ol has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Dde-tyr-ol involves its role as a protecting group in peptide synthesis. The Dde group protects the amino group of tyrosine during the synthesis process and can be selectively removed under mild conditions using hydrazine in dimethylformamide (DMF). This allows for the site-specific modification of peptides without affecting other functional groups .
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosinol: Another derivative of tyrosine used in peptide synthesis.
Fmoc-tyrosine: A commonly used protecting group for tyrosine in peptide synthesis.
Trityl-tyrosine: Used for the protection of the hydroxyl group of tyrosine.
Uniqueness
Dde-tyr-ol is unique due to its selective deprotection properties, which allow for the specific modification of peptides without affecting other functional groups. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-hydroxy-2-[N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H25NO4/c1-12(18-16(23)9-19(2,3)10-17(18)24)20-14(11-21)8-13-4-6-15(22)7-5-13/h4-7,14,21-23H,8-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
URCJYGGBXYXQKF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=N[C@@H](CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O |
Canonical SMILES |
CC(=NC(CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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